molecular formula C22H29N3O5S B3010635 N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(m-tolyloxy)acetamide CAS No. 897611-34-6

N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(m-tolyloxy)acetamide

Cat. No.: B3010635
CAS No.: 897611-34-6
M. Wt: 447.55
InChI Key: NHAXMPFAMCZOPQ-UHFFFAOYSA-N
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Description

N-(2-((4-(2-Methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(m-tolyloxy)acetamide is a synthetic small molecule featuring a piperazine core, a sulfonyl group, and acetamide functionality. Compounds with piperazine scaffolds are of significant interest in medicinal chemistry and chemical biology research due to their potential to interact with various biological targets . The structural motif of a methoxyphenyl-substituted piperazine is found in compounds investigated for receptor binding activity, such as ligands for dopamine receptors . Similarly, acetamide derivatives containing complex aryl-ether groups have been studied for their biological effects, including the inhibition of osteoclastogenesis, which is relevant for bone resorption diseases . This particular molecule, with its hybrid structure, is supplied for research purposes to explore its physicochemical properties, mechanism of action, and potential applications in cellular and biochemical studies. This product is intended for laboratory research use only and is not for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylethyl]-2-(3-methylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O5S/c1-18-6-5-7-19(16-18)30-17-22(26)23-10-15-31(27,28)25-13-11-24(12-14-25)20-8-3-4-9-21(20)29-2/h3-9,16H,10-15,17H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHAXMPFAMCZOPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of this compound is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. By inhibiting AChE, the compound increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission.

Mode of Action

The compound interacts with AChE, inhibiting its activity. This inhibition prevents the breakdown of acetylcholine, leading to an increase in its concentration at the synapse. The increased acetylcholine can then bind to more receptors on the post-synaptic neuron, enhancing the transmission of the nerve impulse.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cholinergic pathway . This pathway involves the synthesis, release, and breakdown of acetylcholine. By inhibiting AChE, the compound disrupts the normal functioning of this pathway, leading to an increase in acetylcholine levels and enhanced cholinergic neurotransmission.

Result of Action

The inhibition of AChE and the subsequent increase in acetylcholine levels can have several effects at the molecular and cellular levels. For instance, it can enhance the transmission of nerve impulses, which can affect various physiological processes. In a study, the compound was found to have a neuroprotective effect against aluminium-induced neurotoxicity.

Biological Activity

N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(m-tolyloxy)acetamide is a complex organic compound with significant potential in medicinal chemistry, particularly due to its interactions with various biological targets. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Structural Overview

The compound has the following characteristics:

  • Molecular Formula : C22H29N3O5S
  • Molecular Weight : 447.5 g/mol
  • CAS Number : 897611-34-6

The structure features a piperazine moiety linked to a sulfonyl group and an ether group, which enhances its interaction with biological receptors, particularly those involved in neurological and psychiatric disorders .

This compound primarily targets dopamine D4 receptors , which play a crucial role in mood regulation and cognitive functions. The compound's binding affinity to these receptors suggests potential therapeutic effects in treating psychiatric conditions such as schizophrenia and depression.

Interaction with Receptors

The compound has shown notable interactions with several receptor types:

  • Dopamine D4 Receptors : Influences dopaminergic signaling pathways, potentially leading to mood stabilization.
  • Alpha1-Adrenergic Receptors : Exhibits affinity in the range of 22 nM to 250 nM, impacting smooth muscle contraction in various tissues.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antitumor Activity : Similar compounds have demonstrated the ability to induce apoptosis and inhibit cell growth in cancer models. This suggests that the compound may hold promise as an anticancer agent.
  • Neuroprotective Effects : Preclinical studies indicate potential neuroprotective properties, which could be beneficial in neurodegenerative diseases.
  • Antipsychotic Potential : Given its interaction with dopamine receptors, the compound may possess antipsychotic properties, warranting further investigation in clinical settings.

In Vitro Studies

In vitro assays have demonstrated that the compound can significantly alter cellular signaling pathways associated with mood regulation. For instance, studies on cell lines expressing dopamine D4 receptors showed altered signaling cascades upon treatment with this compound, indicating its potential role in modulating neurotransmitter dynamics .

In Vivo Studies

Animal models have been employed to assess the pharmacokinetics and therapeutic efficacy of this compound. Results indicated dose-dependent effects on behavioral parameters related to anxiety and depression, aligning with its proposed mechanism of action through dopamine modulation.

Comparative Analysis with Similar Compounds

The following table summarizes structural features and biological activities of similar compounds:

Compound NameStructure FeaturesBiological Activity
4-Fluoro-N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)benzamideFluorine substitutionInteraction with serotonin receptors
4-Bromo-N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)benzamideBromine substitutionPotential antipsychotic effects
2-Chloro-N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)benzamideChlorine substitutionInvestigated for anti-cancer properties

This comparative analysis highlights the versatility of piperazine derivatives and their potential applications across various therapeutic areas.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several pharmacologically active molecules. Below is a detailed comparison:

Compound Name Piperazine Substituent Acetamide Substituent Molecular Weight Biological Target Key Findings
Target Compound 2-Methoxyphenyl m-Tolyloxy 435.5 Potential 5-HT1A Structural similarity to PET tracers; sulfonyl group may enhance stability.
18F-FCWAY () 2-Methoxyphenyl Pyridyl/cyclohexanecarboxamide N/A 5-HT1A receptors Defluorination leads to bone uptake; mitigated by miconazole .
N-(4-Fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide () 4-Methylbenzenesulfonyl 4-Fluorophenyl N/A Unspecified Tosyl group enhances metabolic stability; fluorophenyl may alter binding.
CAS 897618-22-3 () 2-Fluorophenyl m-Tolyloxy 435.5 Unspecified Fluoro substitution reduces electron density vs. methoxy, affecting affinity.
BZ-IV () 4-Methylpiperazine Benzothiazol-2-yl N/A Anticancer Synthesized via coupling; evaluated for cytotoxic activity .
2-(3,4-Dimethoxyphenyl)-N-(2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)acetamide () 4-Methoxyphenyl 3,4-Dimethoxyphenyl 477.6 Unspecified Multiple methoxy groups increase lipophilicity and metabolic complexity.

Key Structural and Pharmacological Insights

In 18F-FCWAY, the same 2-methoxyphenylpiperazine moiety is critical for 5-HT1A receptor targeting, but defluorination of its cyclohexane group limits utility without miconazole co-administration .

Acetamide Modifications :

  • The m-tolyloxy group in the target compound balances lipophilicity and steric bulk, differing from the pyridyl group in 18F-FCWAY, which improves water solubility but introduces metabolic liabilities.
  • Compounds with benzothiazole () or dimethoxyphenyl () acetamide groups exhibit divergent biological activities (e.g., anticancer vs. CNS targets), highlighting substituent-driven selectivity.

Synthetic Approaches: The target compound’s synthesis likely involves sulfonylation of piperazine (as in ) followed by amidation (similar to ). In contrast, 18F-FCWAY requires radiofluorination, complicating its production compared to non-radiolabeled analogues .

Metabolic Stability :

  • Sulfonyl groups (e.g., in , and the target compound) reduce cytochrome P450-mediated metabolism, extending half-life. However, fluorinated analogues () may face defluorination issues akin to 18F-FCWAY .

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